molecular formula C24H23NO3 B14520052 4-Cyanophenyl 6-(hexyloxy)naphthalene-2-carboxylate CAS No. 62622-32-6

4-Cyanophenyl 6-(hexyloxy)naphthalene-2-carboxylate

Cat. No.: B14520052
CAS No.: 62622-32-6
M. Wt: 373.4 g/mol
InChI Key: CFNOHPVNBBHERI-UHFFFAOYSA-N
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Description

4-Cyanophenyl 6-(hexyloxy)naphthalene-2-carboxylate is a chemical compound known for its unique structural properties. It consists of a cyanophenyl group attached to a naphthalene ring, which is further substituted with a hexyloxy group and a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 6-(hexyloxy)naphthalene-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and purity by adjusting the reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 6-(hexyloxy)naphthalene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of substituted aromatic compounds .

Scientific Research Applications

4-Cyanophenyl 6-(hexyloxy)naphthalene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 6-(hexyloxy)naphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenyl 6-(butyloxy)naphthalene-2-carboxylate
  • 4-Cyanophenyl 6-(octyloxy)naphthalene-2-carboxylate
  • 4-Cyanophenyl 6-(decyloxy)naphthalene-2-carboxylate

Uniqueness

4-Cyanophenyl 6-(hexyloxy)naphthalene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The hexyloxy group provides a balance between hydrophobicity and flexibility, making the compound suitable for various applications in material science and organic synthesis .

Properties

CAS No.

62622-32-6

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

(4-cyanophenyl) 6-hexoxynaphthalene-2-carboxylate

InChI

InChI=1S/C24H23NO3/c1-2-3-4-5-14-27-23-13-10-19-15-21(9-8-20(19)16-23)24(26)28-22-11-6-18(17-25)7-12-22/h6-13,15-16H,2-5,14H2,1H3

InChI Key

CFNOHPVNBBHERI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N

Origin of Product

United States

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